(6-Methylquinolin-3-yl)boronic acid
Overview
Description
(6-Methylquinolin-3-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2 It is a boronic acid derivative of quinoline, characterized by the presence of a boronic acid group attached to the quinoline ring at the 3-position and a methyl group at the 6-position
Mechanism of Action
Target of Action
The primary target of (6-Methylquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug development .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylquinolin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylquinoline.
Borylation Reaction: The 6-methylquinoline undergoes a borylation reaction, where a boronic acid group is introduced at the 3-position of the quinoline ring.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a boronic acid derivative (such as bis(pinacolato)diboron). The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Methylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the boronic acid group.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Coupling Products: Formed from Suzuki-Miyaura coupling, resulting in biaryl or vinyl-aryl compounds.
Oxidation Products: Alcohols or ketones derived from the oxidation of the boronic acid group.
Reduction Products: Modified quinoline derivatives or reduced boronic acid groups.
Scientific Research Applications
(6-Methylquinolin-3-yl)boronic acid has diverse applications in scientific research, including:
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its boronic acid functionality.
Comparison with Similar Compounds
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, differing by the presence of a phenyl group instead of a quinoline ring.
(6-Chloroquinolin-3-yl)boronic Acid: Similar structure with a chlorine substituent at the 6-position instead of a methyl group.
(3-Quinolinyl)boronic Acid: Lacks the methyl group at the 6-position, providing a simpler structure.
Uniqueness:
Fluorescence Properties: The presence of the quinoline moiety in (6-Methylquinolin-3-yl)boronic acid can impart unique fluorescence properties, making it useful as a fluorescent probe.
Versatility: The compound’s ability to undergo various chemical reactions, including Suzuki-Miyaura coupling, oxidation, and reduction, makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(6-methylquinolin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBDSKYPNQEAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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